molecular formula C16H24N2O B2912457 3-methyl-N-[4-(piperidin-1-yl)phenyl]butanamide CAS No. 431932-18-2

3-methyl-N-[4-(piperidin-1-yl)phenyl]butanamide

Cat. No.: B2912457
CAS No.: 431932-18-2
M. Wt: 260.381
InChI Key: KDWWSOWSFAESLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[4-(piperidin-1-yl)phenyl]butanamide is an organic compound with the molecular formula C16H24N2O It is known for its unique chemical structure, which includes a piperidine ring attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(piperidin-1-yl)phenyl]butanamide typically involves the reaction of 4-piperidinophenylamine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(piperidin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the butanamide backbone are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-methyl-N-[4-(piperidin-1-yl)phenyl]butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-piperidinophenyl)butanamide
  • 3-methyl-N-phenylbutanamide
  • 4-piperidinophenylamine

Uniqueness

3-methyl-N-[4-(piperidin-1-yl)phenyl]butanamide is unique due to the presence of both a piperidine ring and a 3-methylbutanamide backbone. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

3-methyl-N-(4-piperidin-1-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(2)12-16(19)17-14-6-8-15(9-7-14)18-10-4-3-5-11-18/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWWSOWSFAESLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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